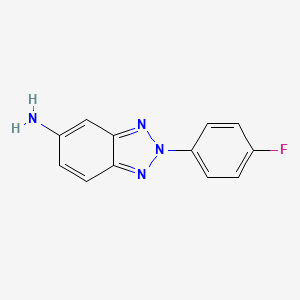

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

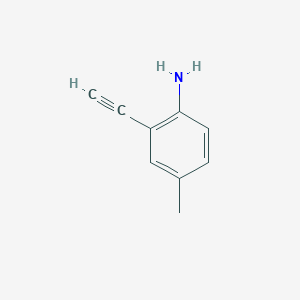

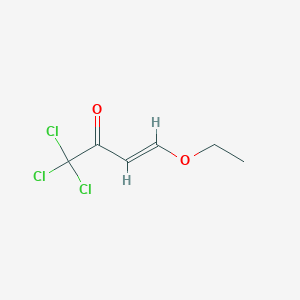

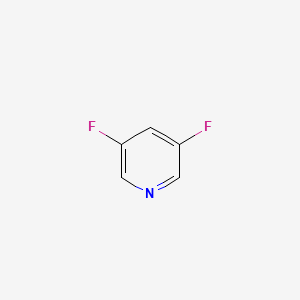

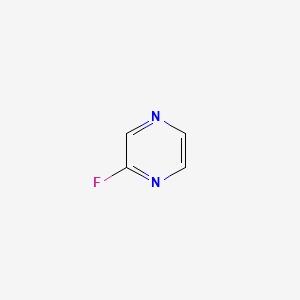

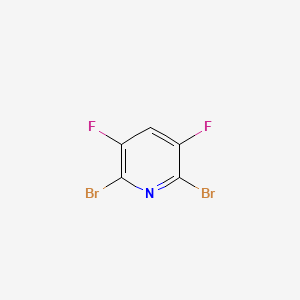

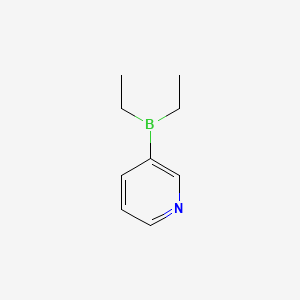

The synthesis of fluorinated aromatic compounds involves several steps, including cyclization and substitution reactions. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were synthesized using modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, thiazolopyrimidines were synthesized by reacting a core compound with various substituted aldehydes . These methods highlight the importance of selecting appropriate precursors and reaction conditions to achieve the desired fluorinated products.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using techniques such as IR, (1)H-NMR, mass, and elemental analyses . Single-crystal diffraction was used to elucidate the crystal structure of novel thiazol-2(3H)-imines, revealing common intermolecular interactions and the influence of substituents on crystal packing . These analyses are crucial for understanding the relationship between the structure of fluorinated compounds and their biological activity.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For example, the presence of a fluorine atom on the aromatic ring can influence the activity of thiazolopyrimidines as anticancer agents . Additionally, the synthesis of benzimidazoles under microwave irradiation demonstrates the reactivity of fluorinated diamines with iminoester hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are determined by their molecular structure. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these molecules, making them more suitable as drug candidates. The papers provided do not directly discuss the physical properties of "2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine," but they do provide insights into the properties of similar fluorinated aromatic compounds, such as their cytotoxicity in various cell lines and their potential as high-affinity inhibitors of enzymes .

Relevant Case Studies

The papers discuss several case studies where fluorinated compounds have shown potential as anticancer agents and enzyme inhibitors . For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole exhibited potent broad-spectrum anticancer activity , and N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase . These case studies demonstrate the therapeutic potential of fluorinated aromatic compounds in treating various diseases.

科学的研究の応用

Photochemical Properties :

- The study of photodecomposition of tris(benzotrizol-1-yl)methane in benzene revealed the formation of various compounds, including those with benzotriazolyl radical and nitrogen loss, demonstrating the photochemical behavior of related benzotriazole compounds (Androsov & Neckers, 2007).

Antitumor Activity :

- Fluorinated 2-(4-aminophenyl)benzothiazoles, similar in structure to 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, showed potent cytotoxicity in vitro in certain breast cancer cell lines, suggesting potential antitumor applications for related compounds (Hutchinson et al., 2001).

Antibacterial and Antifungal Activities :

- A series of fluorine-containing heterocyclic systems, including those with a benzotriazole moiety, displayed significant antibacterial and antifungal activities in in vitro studies (Chundawat, Sharma, & Bhagat, 2014).

Chemical Synthesis and Characterization :

- Research on the synthesis of derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which are structurally related to 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, contributes to the understanding of their chemical properties and potential applications in medicinal chemistry (Badiger, Mulla, Khazi, & Khazi, 2013).

Bioactivation and Deactivation Pathways :

- The study of bioactivation pathways of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s provides insight into the metabolic fate of similar compounds in the body, which is crucial for understanding their pharmacological properties (Wang & Guengerich, 2012).

Potential in Organic Photovoltaics :

- Research on benzotriazole-based polymer donors for organic photovoltaics indicates that fluorinated derivatives, such as 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine, might contribute to the development of efficient solar cells (Lee, Ha, Park, & Hwang, 2020).

特性

IUPAC Name |

2-(4-fluorophenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJTROQFRJDDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352215 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine | |

CAS RN |

293737-98-1 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。